molecular formula C5H11NO2 B12059946 L-Valine-2-13C

L-Valine-2-13C

Cat. No.: B12059946
M. Wt: 118.14 g/mol
InChI Key: KZSNJWFQEVHDMF-IXBOUXNVSA-N
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Description

L-Valine-2-13C is a stable isotope-labeled form of L-valine, one of the 20 proteinogenic amino acids. It plays a crucial role in protein synthesis and is essential for human health. This compound contains a carbon-13 isotope at the second carbon position (C-2) of the valine side chain.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: L-Valine-2-13C can be synthesized through chemical reactions. One common method involves the alkylation of L-valine with a carbon-13-labeled alkyl halide.

    Microbial Fermentation: Isotopically labeled valine can also be produced using microbial fermentation. Bacteria or yeast are cultured in a medium containing ^13C-labeled precursors, leading to the incorporation of the labeled carbon into valine.

Industrial Production:: this compound is produced on a larger scale for research and industrial applications. The exact industrial methods may vary depending on the manufacturer.

Chemical Reactions Analysis

Reactions:: L-Valine-2-13C participates in various chemical reactions, including:

    Oxidation: Valine can undergo oxidative reactions, leading to the formation of valine-derived metabolites.

    Reduction: Reduction of the carboxylic acid group can yield valine derivatives.

    Substitution: Valine can be substituted at the amino group or the side chain.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various alkylating agents or nucleophilic substitution reagents.

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield valine-derived acids, while reduction can lead to valine alcohols or amines.

Scientific Research Applications

L-Valine-2-13C finds applications in:

    Metabolic Studies: Researchers use it to study valine metabolism, protein turnover, and metabolic pathways.

    Protein Labeling: this compound is incorporated into proteins during biosynthesis, allowing tracking and quantification.

    NMR Spectroscopy: The labeled valine serves as an NMR probe for structural studies.

Mechanism of Action

The mechanism of action involves valine’s incorporation into proteins. It contributes to protein folding, stability, and function. Valine also participates in energy production and neurotransmitter synthesis.

Comparison with Similar Compounds

L-Valine-2-13C is unique due to its isotopic labeling. Similar compounds include L-valine (non-labeled) and other stable isotope-labeled amino acids.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

118.14 g/mol

IUPAC Name

(2S)-2-amino-3-methyl(213C)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i4+1

InChI Key

KZSNJWFQEVHDMF-IXBOUXNVSA-N

Isomeric SMILES

CC(C)[13C@@H](C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)N

Origin of Product

United States

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